molecular formula C6H8N4O B8806745 2,6-Diaminonicotinamide CAS No. 69925-29-7

2,6-Diaminonicotinamide

Cat. No. B8806745
Key on ui cas rn: 69925-29-7
M. Wt: 152.15 g/mol
InChI Key: MCPJSZHSZQARPC-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

2,6-Diaminonicotinic acid (1.5 g), WSC (2.8 g), HOBt (2.0 g), ammonium chloride (1.6 g), diisopropylethylamine (7.6 g), and DMSO (45 mL) were stirred for 15 hours at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate. The organic layer was concentrated and purified by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol=4:1). The organic layer thus obtained was concentrated and purified by NH silica gel column chromatography (ethyl acetate). Ethyl acetate and hexane were added to the residue thus obtained, and the solids were filtered off to obtain the titled compound (1.1 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CC[N:14]=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[Cl-].[NH4+].C(N(C(C)C)CC)(C)C>O.CS(C)=O>[NH2:1][C:2]1[N:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:14])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=N1)N
Name
Quantity
2.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
2 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by NH silica gel column chromatography (ethyl acetate)
ADDITION
Type
ADDITION
Details
Ethyl acetate and hexane were added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
FILTRATION
Type
FILTRATION
Details
the solids were filtered off

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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